molecular formula C15H15N3O2S B2734705 (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide CAS No. 391896-28-9

(E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide

Cat. No.: B2734705
CAS No.: 391896-28-9
M. Wt: 301.36
InChI Key: HMIVPNWIKIJIDS-RQZCQDPDSA-N
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Description

(E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a thiophene ring, a carboxamide group, and a hydrazone linkage. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide typically involves the condensation of 4-methylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-N-(2-

Properties

IUPAC Name

N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-11-4-6-12(7-5-11)9-17-18-14(19)10-16-15(20)13-3-2-8-21-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIVPNWIKIJIDS-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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